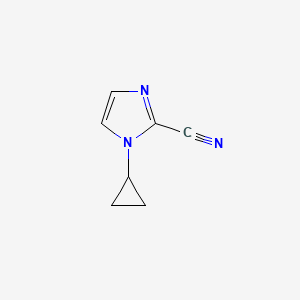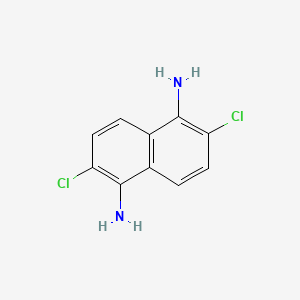
Mono(4,5-dimethyl-7-oxooctyl)phthalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mono(4,5-dimethyl-7-oxooctyl)phthalate is a phthalate ester, a class of compounds widely used as plasticizers in various industrial applications. Phthalates are known for their ability to increase the flexibility, transparency, durability, and longevity of plastics. This compound, in particular, is a derivative of phthalic acid and is characterized by the presence of a 4,5-dimethyl-7-oxooctyl group attached to the phthalate backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Mono(4,5-dimethyl-7-oxooctyl)phthalate typically involves the esterification of phthalic anhydride with 4,5-dimethyl-7-oxooctanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to around 150-180°C to facilitate the esterification process. The product is then purified through distillation or recrystallization to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of phthalic anhydride and 4,5-dimethyl-7-oxooctanol into a reactor, where the esterification takes place. The reaction mixture is then subjected to distillation to separate the product from unreacted starting materials and by-products. The final product is collected and further purified to meet industrial standards.
化学反应分析
Types of Reactions
Mono(4,5-dimethyl-7-oxooctyl)phthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4,5-dimethyl-7-oxooctanoic acid.
Reduction: Formation of 4,5-dimethyl-7-hydroxyoctyl phthalate.
Substitution: Formation of various substituted phthalates depending on the nucleophile used.
科学研究应用
Mono(4,5-dimethyl-7-oxooctyl)phthalate has several applications in scientific research, including:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.
Biology: Studied for its potential effects on biological systems, particularly in the context of endocrine disruption.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the properties of pharmaceutical formulations.
Industry: Employed in the production of flexible PVC products, coatings, and adhesives.
作用机制
The mechanism of action of Mono(4,5-dimethyl-7-oxooctyl)phthalate primarily involves its interaction with cellular receptors and enzymes. As an endocrine disruptor, it can mimic or inhibit the action of natural hormones, leading to altered hormonal balance. The compound can bind to nuclear receptors, such as the estrogen receptor, and modulate gene expression. Additionally, it can interfere with enzyme activity, affecting metabolic pathways and cellular functions.
相似化合物的比较
Similar Compounds
- Mono-oxo-isononyl phthalate (oxo-MiNP)
- Mono-(4-methyl-7-oxooctyl)phthalate
Comparison
Mono(4,5-dimethyl-7-oxooctyl)phthalate is unique due to the presence of the 4,5-dimethyl-7-oxooctyl group, which imparts distinct chemical and physical properties. Compared to similar compounds like Mono-oxo-isononyl phthalate and Mono-(4-methyl-7-oxooctyl)phthalate, it may exhibit different reactivity and biological effects due to variations in the side chain structure. These differences can influence its applications and potential health impacts.
属性
分子式 |
C18H24O5 |
|---|---|
分子量 |
320.4 g/mol |
IUPAC 名称 |
2-(4,5-dimethyl-7-oxooctoxy)carbonylbenzoic acid |
InChI |
InChI=1S/C18H24O5/c1-12(13(2)11-14(3)19)7-6-10-23-18(22)16-9-5-4-8-15(16)17(20)21/h4-5,8-9,12-13H,6-7,10-11H2,1-3H3,(H,20,21) |
InChI 键 |
IODGDDNQXBKENK-UHFFFAOYSA-N |
规范 SMILES |
CC(CCCOC(=O)C1=CC=CC=C1C(=O)O)C(C)CC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


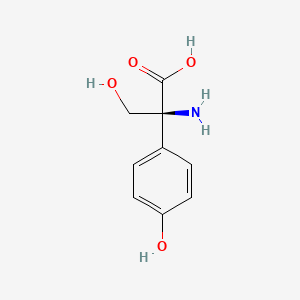
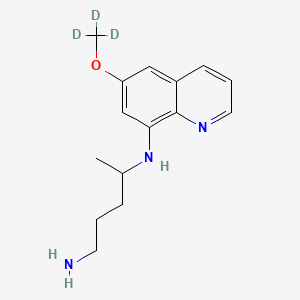
![2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]-1-oxidopiperidin-1-ium-1-yl]butyl]phenyl]-2-methylpropanoic acid](/img/structure/B13439141.png)
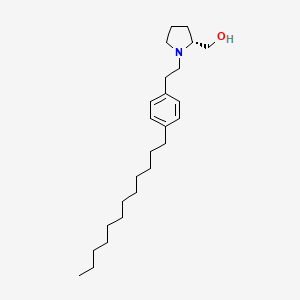
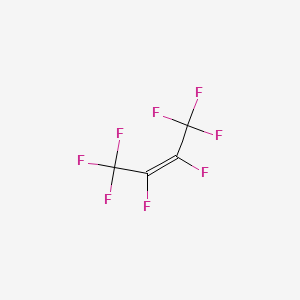
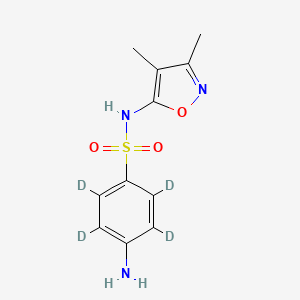

![(9S)-tert-Butyl 2-chloro-8,9-dihydro-6H-5,9-methanopyrido[2,3-b][1,4]diazocine-10(7H)-carboxylate](/img/structure/B13439168.png)
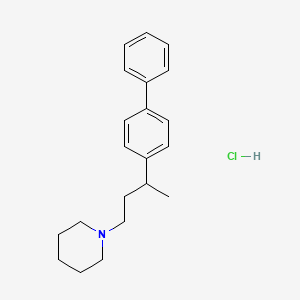
![[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenyl]-(2,2,3,3-tetradeuteriocyclopropyl)azanide](/img/structure/B13439183.png)
